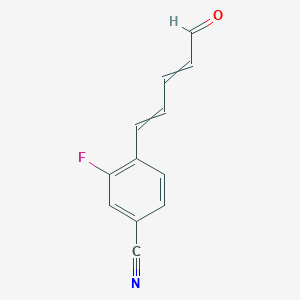methyl}phosphonic acid CAS No. 176112-33-7](/img/structure/B12566762.png)
{[2-(Diphenylphosphanyl)phenyl](hydroxy)methyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid is an organophosphorus compound characterized by the presence of both phosphanyl and phosphonic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid typically involves the reaction of diphenylphosphine with a suitable precursor, such as a phenyl-substituted aldehyde or ketone, followed by oxidation to introduce the phosphonic acid group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or bromine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The phosphonic acid group can be reduced to phosphonates.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, bromine, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphonates.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of {2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid involves its interaction with molecular targets through its phosphanyl and phosphonic acid groups. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acids: Compounds with similar phosphonic acid functional groups.
Phosphine oxides: Compounds with similar phosphanyl groups that have been oxidized.
Aminophosphonic acids: Compounds with both amino and phosphonic acid groups.
Uniqueness
{2-(Diphenylphosphanyl)phenylmethyl}phosphonic acid is unique due to the combination of phosphanyl and phosphonic acid groups within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these groups.
Eigenschaften
CAS-Nummer |
176112-33-7 |
|---|---|
Molekularformel |
C19H18O4P2 |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
[(2-diphenylphosphanylphenyl)-hydroxymethyl]phosphonic acid |
InChI |
InChI=1S/C19H18O4P2/c20-19(25(21,22)23)17-13-7-8-14-18(17)24(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H,(H2,21,22,23) |
InChI-Schlüssel |
VPBGEVOMOMNOOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



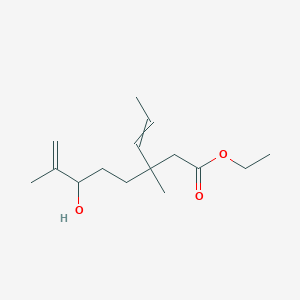
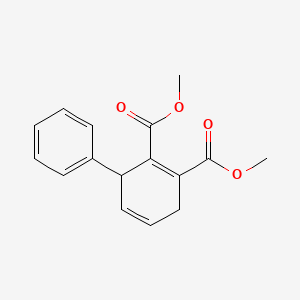
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)

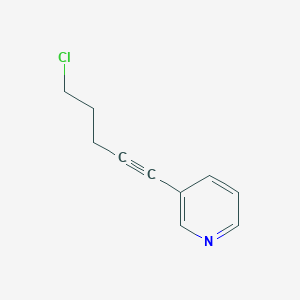
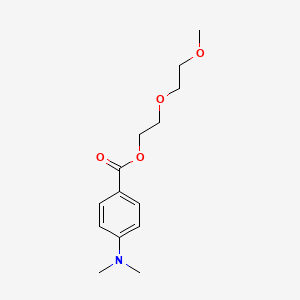
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)

